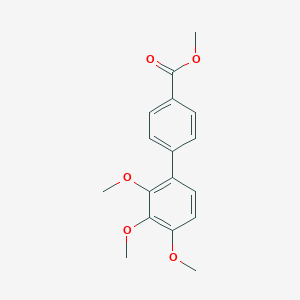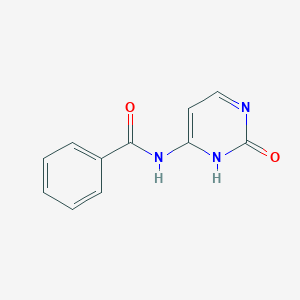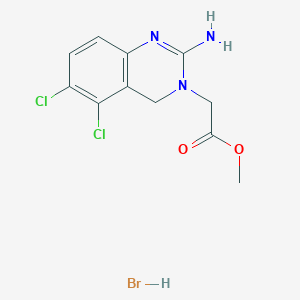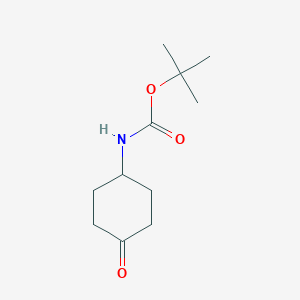
叔丁基(4-氧代环己基)氨基甲酸酯
概述
描述
Synthesis Analysis
Enantioselective Synthesis : An enantioselective synthesis approach has been developed for a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for potent CCR2 antagonists. The key step in this synthesis is iodolactamization, which leads to the formation of a highly functionalized compound (Campbell et al., 2009).
Transformation of Amino Protecting Groups : The compound has been synthesized from commonly used amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z), through chemoselective transformation processes (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
- Crystal Structure Determination : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was determined using single crystal X-ray diffraction. This compound exhibits a bicyclo[2.2.2]octane structure, with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Chemical Reactions and Properties
- Reactivity with Organometallics : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar to tert-butyl carbamates, behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This demonstrates their potential as building blocks in organic synthesis (Guinchard et al., 2005).
Physical Properties Analysis
- X-ray Diffraction Studies : The structural and conformational properties of tert-butyl carbamate derivatives have been studied using X-ray diffraction techniques. For example, the molecular structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was elucidated, revealing a non-planar conformation except for the carbazole moiety (Kant et al., 2015).
Chemical Properties Analysis
- Vibrational Spectra Analysis : The vibrational frequencies of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate were investigated using Hartree-Fock and density functional theory calculations. This study aids in understanding the chemical behavior and properties of tert-butyl carbamate compounds (Arslan & Demircan, 2007).
科学研究应用
对映选择性合成中间体:用作 2'-脱氧核苷酸的碳环类似物的对映选择性合成的重要中间体,如晶体结构研究中所证明的 (Ober, Marsch, Harms, & Carell, 2004).
各种化合物的合成:参与各种化学化合物的合成,包括制备 2-(2-((6-氯己基)氧基)乙氧基)乙胺 (Zhong-Qian Wu, 2011).
立体异构体的立体选择性合成:用于高效立体选择性合成 3, 4-二氨基环己烷甲酰胺的六个立体异构体,这是 Xa 因子抑制剂合成的关键中间体 (Wang, Ma, Reddy, & Hu, 2017).
用于传感材料的纳米纤维的形成:用于构建用于检测挥发性酸蒸气的强蓝色发光纳米纤维 (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).
光氧化还原催化的胺化:用于光氧化还原催化的胺化过程,在温和条件下组装 3-氨基色酮 (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
催化酰胺化:参与 Pd 催化的交叉偶联反应,以中等至优异的产率形成所需的化合物 (Qin, Cui, Zou, Li, Wu, Zhu, & Wu, 2010).
α-氨基甲基锂的合成:研究了其在氮和硅之间进行金属化的能力,从而制备了 α-官能化的 α-氨基硅烷 (Sieburth, Somers, & O'hare, 1996).
Boc 保护胺的合成:在低温下通过一锅柯蒂斯重排过程,以高产率合成叔丁基氨基甲酸酯 (Lebel & Leogane, 2005).
安全和危害
属性
IUPAC Name |
tert-butyl N-(4-oxocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVFPGFWUKBXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363711 | |
| Record name | tert-Butyl (4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-oxocyclohexyl)carbamate | |
CAS RN |
179321-49-4 | |
| Record name | tert-Butyl (4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-oxocyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


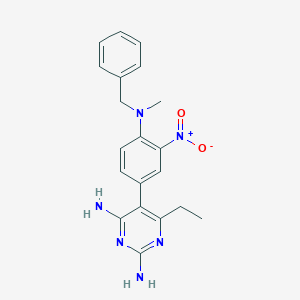

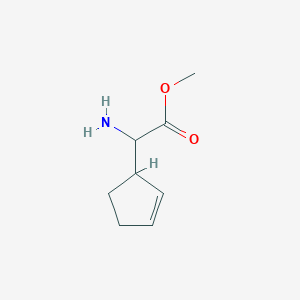
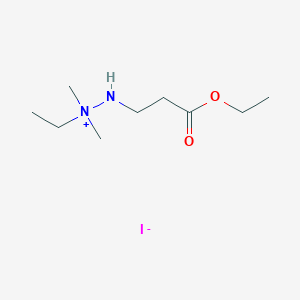
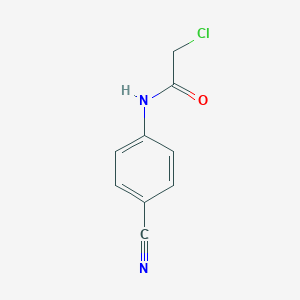
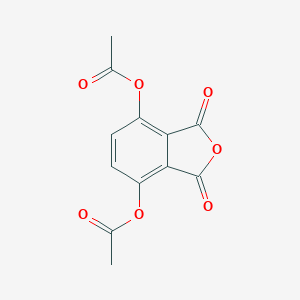

![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)
